synthesis and properties of Methyl 3-fluoro-4-hydroxybenzoate
synthesis and properties of Methyl 3-fluoro-4-hydroxybenzoate
An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-fluoro-4-hydroxybenzoate
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0). We will delve into optimized synthesis protocols, explore its key physicochemical and spectroscopic properties, discuss its applications as a versatile chemical intermediate, and cover essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure reliability and reproducibility in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Benzoates
Methyl 3-fluoro-4-hydroxybenzoate is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and a fluorine atom. The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester significantly influences the molecule's electronic properties, acidity, and metabolic stability. This makes it a highly valuable building block in medicinal chemistry and materials science, where fine-tuning molecular interactions is paramount. Its structure allows for selective modifications at multiple functional groups, rendering it an indispensable intermediate for constructing more complex molecules with tailored functionalities.[1][2]
Part 1: Synthesis Strategies and Methodologies
The most direct and widely adopted method for synthesizing Methyl 3-fluoro-4-hydroxybenzoate is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This approach is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.
Causality in Synthesis: Why Fischer Esterification?
Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a cornerstone of organic synthesis. For this specific transformation, using methanol as both the solvent and reactant is highly advantageous. The large excess of methanol drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.
The choice of acid catalyst is critical. While mineral acids like sulfuric acid are effective, thionyl chloride (SOCl₂) often provides a cleaner reaction with a simpler workup.[3] Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide (SO₂) and additional HCl as gaseous byproducts. This eliminates the need for a neutralizing wash to remove a non-volatile acid catalyst, streamlining the purification process.
Experimental Workflow: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate
The following diagram illustrates the standard workflow for the synthesis, from the precursor acid to the final purified product.
Caption: Workflow for the esterification of 3-fluoro-4-hydroxybenzoic acid.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reaction Setup:
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To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (e.g., 25.0 g, 158 mmol).
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Add methanol (300 mL). Stir the mixture to dissolve the solid. Some gentle warming may be required.
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Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the exothermic reaction upon adding thionyl chloride.
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Catalyst Addition and Reaction:
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While stirring vigorously, add thionyl chloride (e.g., 12.0 mL, 165 mmol) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at or below 5°C during the addition.
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After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 70°C) using a heating mantle.[3]
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Maintain the reflux for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and volatile byproducts.
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Dissolve the resulting residue in ethyl acetate (EtOAc, 200 mL).
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Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 100 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
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Wash the organic layer with a saturated brine solution (100 mL) to remove residual water and inorganic salts.[3]
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Purification:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
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The title compound is typically obtained as a white to off-white solid.[1][3] For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.
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Part 2: Physicochemical and Spectroscopic Properties
Accurate characterization is essential for the effective use of Methyl 3-fluoro-4-hydroxybenzoate in subsequent research and development.
Physical Properties Summary
The key physical and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1][4][5] |
| Molecular Weight | 170.14 g/mol | [1][5] |
| CAS Number | 403-01-0 | [1] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 91-93 °C | [1] |
| Solubility | Soluble in methanol | [4] |
| InChIKey | IYUSGKSCDUJSKS-UHFFFAOYSA-N | [7] |
Spectroscopic Profile (Expected)
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¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The methyl group (-OCH₃) will appear as a sharp singlet around 3.8-3.9 ppm. The phenolic -OH proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.
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¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their shifts influenced by the fluorine and oxygen substituents. The methyl carbon will be observed around 52 ppm.
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IR (Infrared) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the hydroxyl group (~3300-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1700-1720 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹).
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MS (Mass Spectrometry): The molecular ion peak (M⁺) will be observed at m/z = 170.14. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Part 3: Applications and Further Reactions
Methyl 3-fluoro-4-hydroxybenzoate is not an end-product but a strategic starting point for more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups.
Role as a Versatile Chemical Intermediate
This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[2] Its fluorinated nature is particularly sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability. It is explicitly noted for its use in synthesizing trisubstituted imidazole derivatives, a class of compounds with diverse biological activities.[4]
Key Reaction Pathways
The molecule offers two primary sites for further modification: the phenolic hydroxyl group and the methyl ester. This allows for selective and sequential reactions.
Caption: Primary reaction sites on Methyl 3-fluoro-4-hydroxybenzoate.
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O-Alkylation/Etherification: The phenolic hydroxyl group can be readily alkylated to form ethers using an alkyl halide (e.g., benzyl bromide, propargyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃).[8] This protects the hydroxyl group or introduces a new functional handle.
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Ester Hydrolysis: The methyl ester can be saponified back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), which is useful if the ester was initially used as a protecting group for the acid.
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Amidation: The ester can be converted directly to an amide by heating with an amine, a fundamental reaction in the synthesis of many drug candidates.
Furthermore, derivatives of this compound have been investigated for novel applications, such as fluorogenic chemosensors for the detection of aluminum ions (Al³⁺) in biological imaging.[4]
Part 4: Safety and Handling
Proper handling of Methyl 3-fluoro-4-hydroxybenzoate is essential to ensure laboratory safety. It is classified as a potentially hazardous substance.[4]
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][9] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][9] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4][9] |
Recommended Laboratory Practices
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
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Handling: Avoid generating dust.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][10]
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Spills: In case of a spill, avoid creating dust, sweep up the solid material, and place it in a suitable container for disposal.
Conclusion
Methyl 3-fluoro-4-hydroxybenzoate is a strategically important fluorinated building block with well-defined properties and straightforward synthesis. Its value lies in its versatility, offering multiple reaction sites for the construction of complex, high-value molecules for the pharmaceutical and materials science industries. The robust synthesis protocol and clear understanding of its chemical reactivity and handling requirements, as outlined in this guide, empower researchers to confidently and safely incorporate this compound into their discovery and development workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. PubChemLite - Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
